molecular formula C10H10N4O2S B3036447 6-[(E)-3-(dimethylamino)prop-2-enoyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 343375-31-5

6-[(E)-3-(dimethylamino)prop-2-enoyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No. B3036447
CAS RN: 343375-31-5
M. Wt: 250.28 g/mol
InChI Key: PYZHEIZHAFANPY-ONEGZZNKSA-N
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Description

6-[(E)-3-(dimethylamino)prop-2-enoyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, abbreviated as 6-DMAPT, is an organic compound that has been studied extensively in recent years due to its potential applications in various fields, including medicinal chemistry and drug design. 6-DMAPT has a unique structure that consists of a thiadiazolo[3,2-a]pyrimidin-5-one ring system, with a dimethylamino substituent on the prop-2-enoyl side chain. This compound has been found to possess a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 6-DMAPT is not fully understood. However, it is believed that the compound may act as an antioxidant by scavenging free radicals and reactive oxygen species. Furthermore, 6-DMAPT may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to inhibit the growth of cancer cells, suggesting that it may act as an anti-cancer agent.
Biochemical and Physiological Effects
6-DMAPT has been found to possess a wide range of biochemical and physiological effects. In vitro studies have found that the compound has strong antioxidant, antimicrobial, and anti-inflammatory properties. Furthermore, 6-DMAPT has been found to inhibit the growth of cancer cells in vitro, suggesting potential applications as an anti-cancer agent. Additionally, the compound has been found to reduce the toxicity of certain drugs, making it a promising tool for drug design.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-DMAPT in laboratory experiments is that it is relatively easy to synthesize and can be produced in large quantities. Furthermore, the compound has been found to possess a wide range of biological activities, making it a promising tool for medicinal chemistry and drug design. However, the exact mechanism of action of 6-DMAPT is not fully understood, and further research is needed to fully elucidate its potential applications.

Future Directions

Future research should focus on further elucidating the exact mechanism of action of 6-DMAPT and its potential applications in medicinal chemistry and drug design. Additionally, further studies should be conducted to determine the compound’s potential to inhibit the growth of cancer cells in vivo. Furthermore, research should be conducted to determine the compound’s potential to reduce the toxicity of certain drugs and to identify any potential side effects. Finally, further research should be conducted to explore the potential of 6-DMAPT as a tool for drug delivery and drug targeting.

Scientific Research Applications

6-DMAPT has been studied extensively in recent years due to its potential applications in various fields. In medicinal chemistry, 6-DMAPT has been found to possess strong antioxidant, antimicrobial, and anti-inflammatory properties, suggesting potential applications as a therapeutic agent. Furthermore, this compound has been studied for its potential to inhibit the growth of cancer cells, as well as for its ability to reduce the toxicity of certain drugs. In addition, 6-DMAPT has been studied for its potential to act as a selective inhibitor of enzymes involved in the metabolism of drugs, making it a promising tool for drug design.

properties

IUPAC Name

6-[(E)-3-(dimethylamino)prop-2-enoyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-13(2)4-3-8(15)7-5-11-10-14(9(7)16)12-6-17-10/h3-6H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZHEIZHAFANPY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N(C1=O)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C2N(C1=O)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[(E)-3-(dimethylamino)prop-2-enoyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

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